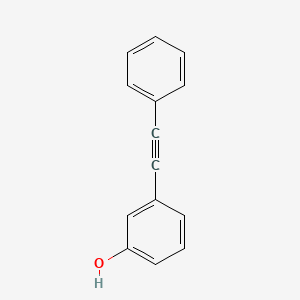

3-(Phenylethynyl)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-phenylethynyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMWLTAZXNKXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557387 | |

| Record name | 3-(Phenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111731-38-5 | |

| Record name | 3-(Phenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylethynyl Phenol

Established Synthetic Pathways

The construction of 3-(phenylethynyl)phenol relies on established and versatile synthetic protocols that are widely used in organic synthesis for the formation of C(sp²)-C(sp) bonds.

The Sonogashira cross-coupling reaction is the most prominent and widely utilized method for synthesizing this compound and related diarylalkynes. researchgate.netlibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org For the specific synthesis of this compound, the reaction typically involves the coupling of phenylacetylene (B144264) with a halogenated phenol (B47542), such as 3-iodophenol (B1680319) or 3-bromophenol.

The reaction is traditionally catalyzed by a palladium(0) complex in the presence of a copper(I) salt co-catalyst, most commonly copper(I) iodide (CuI). wikipedia.orgyoutube.com The palladium catalyst can be introduced as a Pd(0) species, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or generated in situ from a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.orgwikipedia.org The reaction requires a base, typically an amine like triethylamine (B128534) or diethylamine, which also often serves as the solvent or co-solvent and neutralizes the hydrogen halide byproduct formed during the reaction. wikipedia.orgyoutube.com The reaction is known for its reliability and can often be carried out under mild conditions, including at room temperature. wikipedia.orgyoutube.com

| Component | Common Examples | Function |

|---|---|---|

| Aryl Halide | 3-Iodophenol, 3-Bromophenol | Provides the phenolic aryl group. Reactivity order: I > Br > Cl. wikipedia.org |

| Terminal Alkyne | Phenylacetylene | Provides the phenylethynyl group. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Acts as a co-catalyst to activate the alkyne and increase the reaction rate. wikipedia.org |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH), Diisopropylamine (DIPA) | Neutralizes the HX byproduct and can act as a solvent. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or the amine base itself. | Provides the reaction medium. |

While the Sonogashira coupling is the most direct and common method, other general strategies for phenol synthesis exist in principle, although they are not specifically documented for the preparation of this compound. These methods could theoretically be applied to a precursor that already contains the phenylethynyl moiety. For instance, the hydrolysis of a diazonium salt, derived from 3-(phenylethynyl)aniline, could yield the target phenol. libretexts.org Another general approach is the palladium-catalyzed hydroxylation of an aryl halide, which could convert a compound like 1-bromo-3-(phenylethynyl)benzene (B8222914) into the desired product. beilstein-journals.org A further strategy involves cycloaddition cascades, where a substituted diene reacts with a dienophile to construct the phenolic ring. oregonstate.edu However, for the specific structure of this compound, the Sonogashira reaction remains the most practical and established synthetic route.

Mechanistic Aspects of this compound Synthesis

The mechanism of the Sonogashira reaction, the cornerstone for synthesizing this compound, is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org

The Palladium Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-iodophenol) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar Pd(II) intermediate. wikipedia.org

Transmetalation: The activated alkyne from the copper cycle is transferred to the palladium(II) complex. The copper(I) acetylide reacts with the Pd(II) intermediate, displacing the halide and forming a new Pd-alkynyl bond.

Reductive Elimination: The newly formed complex undergoes reductive elimination, where the aryl and alkynyl groups couple to form the C(sp²)-C(sp) bond of the product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com

The Copper Cycle:

Acid-Base Reaction: The terminal alkyne (phenylacetylene) reacts with the amine base.

Formation of Copper Acetylide: The deprotonated alkyne then coordinates with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. wikipedia.org This species is more nucleophilic than the original alkyne, facilitating its transfer to the palladium center in the transmetalation step. wikipedia.org

In some variations, known as copper-free Sonogashira couplings, the reaction proceeds without the copper co-catalyst, albeit sometimes requiring harsher conditions or more specialized ligands. libretexts.orgnih.gov The mechanism in these cases is believed to involve direct reaction of the alkyne (activated by the base) with the palladium center. wikipedia.org

Advancements in Scalable and Sustainable Synthesis of this compound

Research in the field of cross-coupling has led to significant advancements that make the synthesis of compounds like this compound more scalable and sustainable.

One major area of development is the design of more efficient catalysts. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the activity of the palladium catalyst. libretexts.orgorganic-chemistry.org This allows for significantly lower catalyst loadings (down to parts-per-million levels in some cases), which reduces costs and minimizes palladium contamination in the final product. organic-chemistry.org

The development of copper-free Sonogashira protocols is another key advancement. organic-chemistry.org This modification is advantageous as it prevents the formation of alkyne homocoupling byproducts (Glaser coupling) and avoids issues related to the toxicity and removal of copper from the product. libretexts.org

Furthermore, there is a strong trend towards using environmentally benign solvents. organic-chemistry.org While traditional syntheses often use organic solvents like DMF or THF, newer methods have been developed that allow the Sonogashira reaction to be performed in "green" solvents, most notably water. organic-chemistry.org The use of surfactants or water-soluble ligands facilitates the reaction in aqueous media, significantly improving the environmental profile of the synthesis. organic-chemistry.org These advancements contribute to making the production of this compound and other valuable chemical entities more sustainable and suitable for large-scale industrial application.

Chemical Reactivity and Transformative Chemistry of 3 Phenylethynyl Phenol

Reactivity of the Terminal Alkyne Moiety in 3-(Phenylethynyl)phenol

The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of high electron density, making it susceptible to a variety of addition reactions and a key participant in metal-catalyzed processes. Its reactivity is central to the use of this compound as a precursor for complex aromatic networks.

The alkyne functionality of this compound is capable of participating in cycloaddition reactions, most notably in thermally induced curing processes. In the context of phenylethynyl-terminated resins, the curing mechanism involves complex addition reactions of the ethynyl groups at high temperatures, typically around 350°C. researchgate.net This process leads to the formation of a highly cross-linked and rigid aromatic network.

The terminal alkyne is highly reactive in a variety of metal-catalyzed transformations. The most prominent example is the Sonogashira cross-coupling reaction, which is the primary route for synthesizing this compound itself, typically by reacting 3-iodophenol (B1680319) with phenylacetylene (B144264) in the presence of a palladium/copper co-catalyst system. This reactivity demonstrates the alkyne's ability to readily couple with aryl halides, enabling the construction of more complex molecular architectures.

Beyond its role in synthesis, the alkyne's reactivity is fundamental to its application as a reactive end-capper for oligomers. The phenylethynyl terminus undergoes a thermally induced cross-linking reaction to form thermosetting polymers. researchgate.net The rate of this cure can be influenced by the electronic environment of the alkyne. The introduction of electron-withdrawing groups on the aryl ring para to the acetylene (B1199291) bond can enhance the rate of the curing reaction. researchgate.net

Below is a table summarizing key transformations involving the alkyne moiety.

| Transformation Type | Description | Catalyst/Conditions | Resulting Structure |

| Sonogashira Coupling | Cross-coupling of the terminal alkyne with an aryl or vinyl halide. | Palladium/Copper (Pd/Cu) | Extended π-conjugated system |

| Thermal Cross-linking | Thermally induced polymerization of the ethynyl groups. | High Temperature (~350°C) | Highly cross-linked aromatic polymer network researchgate.net |

| Cycloaddition | Reaction of the alkyne as a dienophile or dipolarophile. | Heat or Metal Catalyst | Fused cyclic or heterocyclic systems |

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group imparts acidity and nucleophilicity to the molecule, allowing for a different set of chemical transformations focused on this site and the adjacent aromatic ring.

The hydroxyl group of this compound is nucleophilic and can readily undergo classic functionalization reactions such as etherification and esterification. These reactions are crucial for incorporating the phenylethynyl unit into larger molecular structures, such as the backbone of poly(arylene ether)s. For instance, high molecular weight aromatic poly(arylene ether)s can be prepared via nucleophilic step copolymerization where a diphenol is reacted under basic conditions. vt.edu This principle allows this compound to be integrated into polymer chains, with the phenylethynyl group remaining as a pendent or terminal unit available for subsequent cross-linking.

The table below outlines typical reagents for these transformations.

| Reaction Type | Reagent Example | Base/Catalyst | Product Type |

| Etherification | Alkyl Halide (e.g., Iodomethane) | Base (e.g., K₂CO₃) | Aryl Ether |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | Aryl Ester |

| Polymerization | Dihalo-monomer (e.g., 2,6-dichlorobenzonitrile) | Base (e.g., K₂CO₃) | Poly(arylene ether) vt.edu |

The hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. This allows for the selective introduction of new functional groups onto the phenolic ring. Furthermore, chelation control can be used to achieve high regioselectivity. Transition metal ions such as Fe, Cu, or Zn can coordinate to the phenolic oxygen, directing incoming electrophiles preferentially to the ortho position. vt.edu This strategy is effective in producing "high-ortho" substituted phenols and can be applied to this compound to synthesize specifically substituted derivatives while leaving the phenylethynyl group intact. vt.edu

Derivatization of this compound for Specific Material Precursors

The strategic chemical modification of this compound is a key area of research focused on creating advanced material precursors. The presence of both a reactive phenolic hydroxyl group and a thermally polymerizable phenylethynyl group within the same molecule makes it a versatile building block. Derivatization primarily targets the hydroxyl group to synthesize new monomers and cross-linking agents with tailored properties for high-performance polymers. These modifications are designed to enhance processability, thermal stability, and mechanical performance of the final cured materials.

The primary routes for the derivatization of this compound include etherification and reactions to form thermosetting resin precursors like benzoxazines and epoxides. These transformations convert the phenol (B47542) into a more complex monomer that retains the crucial phenylethynyl moiety for subsequent thermal curing.

One significant derivatization pathway is the Williamson ether synthesis , which is a well-established method for forming ethers from alkoxides and organohalides. masterorganicchemistry.comyoutube.comwikipedia.org In the context of this compound, this reaction is employed to introduce additional reactive groups or to build larger, more complex monomer structures. A notable example is the reaction of this compound with propargyl bromide. plos.orgnih.gov This reaction, typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone, converts the phenolic hydroxyl group into a propargyl ether. plos.org The resulting molecule, 1-(prop-2-ynyloxy)-3-(phenylethynyl)benzene, is a di-alkyne monomer. The presence of two terminal alkyne groups allows for more extensive cross-linking during thermal curing, potentially leading to materials with higher glass transition temperatures and improved thermomechanical properties compared to polymers derived from the monofunctional this compound.

Another important class of material precursors derived from this compound are benzoxazine (B1645224) resins . Benzoxazines are a class of thermosetting phenolic resins known for their excellent thermal and mechanical properties, as well as their dimensional stability. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. researchgate.netflinders.edu.au By utilizing this compound as the phenolic component in this one-pot reaction, a new class of benzoxazine monomers containing a phenylethynyl group can be synthesized. google.com This dual-curing system, possessing both a thermally activated ring-opening polymerization of the benzoxazine ring and a cross-linking reaction of the phenylethynyl group, can lead to highly cross-linked polymer networks with exceptional performance characteristics.

The incorporation of this compound into epoxy resin formulations is another area of interest. Epoxy resins are widely used adhesives and composite matrices, and their properties can be enhanced by the introduction of moieties that increase their thermal stability. cnrs.fryoutube.comgoogle.com While the direct synthesis of a diglycidyl ether from this compound via reaction with epichlorohydrin (B41342) is possible, it is more common to use it as a reactive modifier or as a component in a blend with other epoxy resins and curing agents. The phenylethynyl group can participate in the curing process at elevated temperatures, leading to a higher cross-link density and improved high-temperature performance of the cured epoxy network.

The following table summarizes the key derivatization reactions of this compound for the creation of specific material precursors:

| Derivatization Reaction | Reactants | Resulting Precursor | Intended Material Application |

| Williamson Ether Synthesis | This compound, Propargyl Bromide, Base (e.g., K₂CO₃) | 1-(prop-2-ynyloxy)-3-(phenylethynyl)benzene | High-performance thermosets, adhesives, and composites with enhanced cross-linking. |

| Benzoxazine Formation | This compound, Primary Amine (e.g., Aniline), Formaldehyde | Phenylethynyl-functional benzoxazine monomer | Advanced composites and molding compounds with superior thermal and mechanical properties. |

| Epoxide Synthesis/Modification | This compound, Epichlorohydrin or blended with epoxy resins | Phenylethynyl-functional epoxy resins or modifiers | High-temperature resistant adhesives and coatings, aerospace composite matrices. |

It is also worth noting that 3-ethynylphenol (B81329) itself can undergo direct polymerization using transition metal catalysts. scispace.com However, the resulting poly(3-ethynylphenol) is often insoluble in common organic solvents, which can limit its processability for many material applications. scispace.com This insolubility underscores the importance of the derivatization strategies outlined above, which aim to create processable precursors that can be shaped and then cured into their final, high-performance forms.

Advanced Spectroscopic and Mechanistic Investigations of 3 Phenylethynyl Phenol Systems

Elucidation of Reaction Mechanisms in Polymerization Processes Utilizing 3-(Phenylethynyl)phenol

Understanding the intricate mechanisms of polymerization is fundamental to controlling the final properties of thermosetting resins derived from this compound. The curing process typically involves complex, thermally induced addition reactions of the ethynyl (B1212043) groups, leading to the formation of a highly crosslinked aromatic network.

Real-time, or in situ, monitoring techniques are indispensable for tracking the kinetics and chemical transformations that occur during the curing of this compound-based systems. These methods allow researchers to observe the reaction as it unfolds, providing critical data on reaction rates, intermediates, and the sequence of chemical events.

Fourier Transform Infrared (FTIR) Spectroscopy: Real-time FTIR is a powerful tool for monitoring polymerization by tracking changes in the vibrational frequencies of specific functional groups. For this compound resins, the curing process can be followed by monitoring the disappearance of the characteristic absorption bands of the reactants. The key spectral features include:

Ethynyl Group (–C≡C–): The stretching vibration of the alkyne bond, typically observed around 2210 cm⁻¹, is a direct indicator of monomer consumption.

Hydroxyl Group (–OH): The broad O–H stretching band, found between 3200 and 3550 cm⁻¹, can be monitored to study reactions involving the phenolic hydroxyl, such as etherification or condensation.

Phenolic C–O: The stretching vibration of the phenolic C–O bond appears in the 1230-1140 cm⁻¹ region.

By recording spectra at regular intervals as the temperature is increased, a kinetic profile of the curing reaction can be constructed. This approach has been successfully used to study the curing of various thermosetting systems, including epoxy resins and other acetylene-terminated oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides quantitative data on the consumption of reactants and the formation of products during polymerization. In a typical experiment, the reaction is carried out directly inside the NMR spectrometer, allowing for the periodic acquisition of spectra. For the this compound system, ¹H NMR can be used to monitor the disappearance of the phenolic proton and the protons on the aromatic rings and ethynyl group as they are incorporated into the rigid polymer network. Time-resolved studies can reveal the degradation or transformation of reactants and the emergence of intermediate products.

| Spectroscopic Technique | Monitored Functional Group | Typical Wavenumber/Chemical Shift | Application in Curing Analysis |

| FTIR | Ethynyl (C≡C) Stretch | ~2210 cm⁻¹ | Monitors monomer consumption and cross-linking reaction progress. |

| FTIR | Hydroxyl (O-H) Stretch | 3200-3550 cm⁻¹ (broad) | Tracks reactions involving the phenolic group. |

| ¹H NMR | Phenolic Proton (O-H) | ~5.8–6.0 ppm | Follows the consumption of the phenol (B47542) group. |

| ¹³C NMR | Ethynyl Carbons (–C≡C–) | ~80–95 ppm | Directly measures the conversion of the reactive ethynyl moiety. |

Structural Characterization of this compound Derivatives and Oligomers

A detailed structural analysis of the oligomers and the final crosslinked polymer network is essential for establishing structure-property relationships. Advanced NMR and vibrational spectroscopy are the primary methods used for this characterization.

While 1D NMR is useful for simple molecules, the complexity of oligomeric and polymeric systems derived from this compound necessitates the use of more sophisticated NMR techniques.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex derivatives and soluble oligomers.

COSY spectra reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds), helping to identify adjacent protons in the aromatic rings.

HSQC spectra correlate each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC spectra show correlations between protons and carbons over longer ranges (typically 2 to 4 bonds), which is crucial for identifying connectivity across quaternary carbons (like those in the alkyne group or substituted aromatic positions) and linking different structural fragments.

These methods are essential to confirm the structure of synthesized derivatives or to identify the various linkages formed during the initial stages of polymerization.

Solid-State NMR (SSNMR): Once the this compound system is cured, it becomes an insoluble, intractable solid, making analysis by conventional solution NMR impossible. Solid-state NMR, particularly using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), is the definitive method for characterizing the final polymer microstructure. CP/MAS ¹³C NMR can distinguish between different types of carbon environments within the crosslinked network, such as unreacted ethynyl groups, newly formed aromatic or vinylic carbons from the cross-linking reactions, and the original phenolic backbone. This provides critical information on the degree of cure and the chemical nature of the cross-links formed.

Computational and Theoretical Chemistry of 3 Phenylethynyl Phenol

Electronic Structure and Molecular Orbital Analysis of 3-(Phenylethynyl)phenol

The electronic properties of this compound are largely dictated by the interplay between the electron-donating phenolic hydroxyl group and the π-conjugated system of the phenylethynyl group. Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure of such molecules.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating their susceptibility to electrophilic attack and their role as electron donors. The LUMO, conversely, is often distributed across the aromatic and ethynyl (B1212043) portions, suggesting where nucleophilic attack might occur. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijaemr.com A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Phenol Derivative

| Property | Value |

| HOMO-LUMO Energy Gap | 0.21584 eV |

| Data derived from a computational study on phenol using DFT (B3LYP/6-311++G(2df,2p)). ijaemr.com |

Reaction Pathway Modeling for this compound Synthesis and Polymerization

Computational modeling is instrumental in understanding and optimizing the synthesis and polymerization of this compound.

Synthesis: The Sonogashira coupling is a common method for synthesizing compounds like this compound, typically involving the reaction of an aryl halide (e.g., 3-iodophenol) with a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium catalyst. Reaction pathway modeling using computational methods can elucidate the mechanism of such catalytic cycles. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy barriers for different potential pathways, researchers can predict the most likely mechanism and identify rate-limiting steps, thereby guiding the optimization of reaction conditions such as catalyst choice, temperature, and solvent.

Polymerization: Phenolic resins are a significant application of phenol-based compounds. chemrxiv.org The polymerization of this compound can proceed through various mechanisms, including reactions involving the phenolic hydroxyl group and the ethynyl group. Reactive molecular dynamics simulations can model the complex chemical and structural changes that occur during polymerization and subsequent processes like pyrolysis. chemrxiv.org These simulations can predict key material properties such as mass density and Young's modulus of the resulting polymers, which are in good agreement with experimental values. chemrxiv.org For instance, simulations have shown that phenolic resin polymerization can yield structures with mass densities of 1.24 ± 0.01 g/cm³. chemrxiv.org

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and its behavior in condensed phases.

Conformational Analysis: Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.compressbooks.pub For this compound, rotation around the single bonds connecting the phenyl ring to the ethynyl group and the ethynyl group to the phenol ring can lead to different conformers. The relative energies of these conformers determine the most stable structure. Computational methods can calculate the potential energy surface for these rotations, identifying energy minima that correspond to stable conformers. ethz.ch The interplay of steric and electronic effects governs the conformational preferences. nih.gov

Intermolecular Interactions: In the solid state and in solution, molecules of this compound interact with each other through various non-covalent forces. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. Additionally, π-π stacking interactions can occur between the aromatic rings. iucr.org The phenylethynyl group can also participate in weaker C-H···π interactions. nsf.gov Hirschfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. iucr.orgnsf.gov These interactions significantly influence the crystal packing, melting point, and solubility of the compound.

Density Functional Theory (DFT) Applications in Predicting this compound Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic molecules. nih.govresearchgate.net By calculating various electronic descriptors, DFT provides a quantitative basis for understanding and predicting chemical behavior.

The choice of functional and basis set is critical for obtaining accurate results. nih.gov For example, the B3LYP hybrid functional is widely used for its balance of accuracy and computational cost. nih.govresearchgate.net For molecules containing heavier elements or for studying specific properties like reaction kinetics, more specialized functionals and basis sets, including diffuse functions, may be necessary. nih.gov

Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): As discussed earlier, the energies and distributions of the HOMO and LUMO are fundamental indicators of reactivity. myu-group.co.jp

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijaemr.com For this compound, the MEP would show a negative potential around the phenolic oxygen, indicating its nucleophilicity, and potentially positive regions on the hydrogens. ijaemr.com

Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, offer a global picture of the molecule's reactivity.

DFT calculations can be used to model reaction mechanisms and predict activation energies, providing insights into the kinetics and thermodynamics of reactions involving this compound. acs.org For instance, DFT can be used to study its antioxidant properties by calculating bond dissociation enthalpies of the O-H bond, or to model its participation in cycloaddition reactions.

Applications of 3 Phenylethynyl Phenol in Advanced Functional Materials

Role as a Reactive Endcapper in High-Performance Polymers

One of the most significant applications of 3-(Phenylethynyl)phenol is as a reactive endcapper for oligomers, transforming them into processable, high-performance thermosetting polymers. researchgate.netacs.org This strategy addresses a fundamental challenge in polymer chemistry: achieving a balance between the processability of low molecular weight precursors and the superior mechanical and thermal properties of high molecular weight, crosslinked networks. researchgate.net

Poly(arylene ether)s and Related Thermosetting Resins

In the realm of poly(arylene ether)s, such as poly(arylene ether sulfone), this compound plays a pivotal role. researchgate.net High molecular weight poly(arylene ether sulfone)s are known for their desirable properties but often lack solvent resistance. researchgate.net By using this compound to end-cap controlled molecular weight oligomers of poly(arylene ether sulfone), researchers have successfully created thermosetting resins with a large processing window. researchgate.net The phenylethynyl end groups cure at high temperatures, typically around 350°C, allowing for easy processing of the oligomers at lower temperatures before the onset of the crosslinking reaction. researchgate.net This thermal curing process leads to the formation of a crosslinked network, significantly enhancing the solvent resistance of the final material. researchgate.netnasa.gov

The structure and molecular weight of the poly(arylene ether) backbone, in conjunction with the phenylethynyl end groups, allow for fine-tuning of the final thermoset properties. researchgate.net For instance, systematic studies on oligomers derived from bisphenol A, hydroquinone, or biphenol have demonstrated that the backbone structure influences thermal stability, transition temperatures (glass transition temperature, Tg, and melting temperature, Tm), and processing characteristics. researchgate.net

| Property | Influence of Oligomer Characteristics |

| Glass Transition Temperature (Tg) of Network | Decreases with increasing oligomer molecular weight. researchgate.net |

| Adhesive Properties | Increase with increasing oligomer molecular weight. researchgate.net |

| Thermal Stability & Transition Temperatures | Significantly affected by the backbone structure of the poly(arylene ether). researchgate.net |

Polyimide and Bismaleimide (B1667444) Systems Incorporating Phenylethynyl Moieties

The utility of phenylethynyl endcapping extends to other critical high-performance polymer systems, notably polyimides (PIs) and bismaleimides (BMIs). Phenylethynyl-terminated imide (PETI) oligomers are of particular interest for aerospace applications due to their ability to be thermally cured without the evolution of volatile byproducts, a common issue with condensation-type polyimides. psu.eduresearchgate.net This results in cured resins with high glass transition temperatures, excellent chemical resistance, and superior thermo-oxidative stability. psu.eduresearchgate.net

The introduction of this compound or its derivatives as endcappers allows for the creation of PETIs with controlled molecular weights and, consequently, tailored processing characteristics. psu.eduvt.edu For example, phenylethynyl-terminated imide oligomers have been synthesized that exhibit low melt viscosity, making them suitable for resin transfer molding (RTM) processes. psu.edu The cured resins from these systems demonstrate exceptional thermal stability, with 5% weight loss occurring at temperatures above 530°C and glass transition temperatures exceeding 400°C. psu.edu

In bismaleimide systems, which are another class of high-temperature thermosetting polymers, the incorporation of phenylethynyl groups can modify the curing behavior and enhance the thermal stability of the resulting network. msu.edu While direct research on this compound in BMI systems is less documented, the principles of using reactive endcappers to improve performance are transferable.

Precursor for High-Temperature Resistant Networks

The thermal curing of the phenylethynyl group is the cornerstone of its application in high-temperature resistant materials. researchgate.netacs.org When subjected to heat, oligomers end-capped with this compound undergo a complex series of reactions to form a highly crosslinked, three-dimensional network. researchgate.net This network structure is responsible for the exceptional thermal and mechanical properties of the final material. researchgate.net

Mechanisms of Network Formation and Crosslinking with this compound

The thermal curing of the phenylethynyl group is a complex process that does not evolve volatile by-products. researchgate.net Upon heating to temperatures around 350-370°C, the terminal ethynyl (B1212043) groups react, leading to chain extension, branching, and crosslinking. researchgate.net This intricate reaction cascade transforms the processable oligomers into a rigid, pseudo-three-dimensional network. researchgate.net

The exact mechanism is multifaceted and can involve several pathways, including:

Chain Extension and Branching: Initial reactions can lead to the linear extension of polymer chains and the formation of branched structures. researchgate.net

Crosslinking: The primary mechanism for network formation, where covalent bonds are formed between different polymer chains. researchgate.netspecialchem.com

Cyclization/Rigidization: The formation of cyclic structures within the polymer network, which can further enhance its rigidity and thermal stability. researchgate.net

Diels-Alder Reactions: It has been suggested that Diels-Alder type reactions may also play a role in the curing process. researchgate.net

Differential scanning calorimetry (DSC) is a key technique used to study the curing process, revealing an exothermic peak corresponding to the reaction of the phenylethynyl groups. acs.org The kinetics of this curing reaction can be complex, often showing first-order kinetics for the initial stages of conversion. psu.edu

Strategies for Enhancing Thermal Stability and Performance (e.g., Thermo-oxidative Resistance)

Control of Oligomer Molecular Weight and Backbone Structure: As previously mentioned, the molecular weight and the chemical structure of the polymer backbone between the phenylethynyl end groups have a significant impact on the properties of the cured network. researchgate.net For instance, incorporating rigid aromatic structures into the backbone can increase the glass transition temperature and thermal stability of the resulting thermoset. researchgate.net

Modification of the Phenylethynyl Endcapper: The electronic environment around the reactive ethynyl group can influence its curing behavior. researchgate.net Research has shown that electron-withdrawing groups can affect the curing reactivity. researchgate.netmdpi.com

Introduction of Different Functional Groups: Incorporating other functional groups into the polymer backbone can impart specific properties. For example, the inclusion of hexafluoroisopropylidene (–C(CF₃)₂–) groups in polyimides can lead to excellent thermal stability, with 5% weight loss temperatures exceeding 550°C. mdpi.com

Formation of Interpenetrating Polymer Networks (IPNs): Blending phenylethynyl-terminated resins with other thermosetting systems, such as bismaleimides, can create IPNs with synergistic properties. mdpi.com

The following table summarizes the thermal properties of some phenylethynyl-terminated polymer systems, illustrating the high performance achievable.

| Polymer System | Curing Temperature (°C) | Glass Transition Temperature (Tg) of Cured Resin (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |

| Phenylethynyl-terminated Imide Oligomer | 370 | 410 | > 531 | psu.edu |

| PETI-F (Fluorine-containing) | - | - | 578 | mdpi.com |

| PETI-P (Ether-containing) | - | - | 577 | mdpi.com |

| PETI-O | - | - | 558 | mdpi.com |

Building Block in Supramolecular Chemistry and Self-Assembly

Beyond its role in covalent polymer networks, the structural features of this compound lend themselves to the principles of supramolecular chemistry and self-assembly. researchgate.netacs.orgnih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create ordered, functional architectures. acs.orgrug.nl

The this compound molecule possesses distinct features that can drive self-assembly:

Phenolic Hydroxyl Group: This group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined hydrogen-bonded networks. researchgate.net

Phenylethynyl Moiety: The aromatic rings of the phenylethynyl group are capable of engaging in π-π stacking interactions, which are crucial for the organization of aromatic molecules into ordered assemblies. researchgate.net

While specific research on the self-assembly of this compound itself is nascent, the principles are well-established with related molecules. For instance, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) are known to self-assemble into various morphologies, where both π-π stacking and other intermolecular forces dictate the final structure. researchgate.net Similarly, the self-assembly of molecules containing both phenolic and amide groups has been shown to result in interesting, ordered architectures driven by hydrogen bonding. researchgate.net

The combination of a hydrogen-bonding hydroxyl group and a π-stacking phenylethynyl unit in this compound makes it a promising candidate for the design of novel supramolecular materials. These could include liquid crystals, gels, or other ordered structures with potential applications in sensing, electronics, and catalysis. The ability to form ordered structures through non-covalent interactions opens up possibilities for creating materials that are responsive to external stimuli such as temperature, pH, or solvents. acs.orgnih.gov

Applications in Organic Electronics and Optoelectronic Materials

The rigid, rod-like structure and the extended π-conjugation conferred by the phenylethynyl group are central to the utility of this compound in organic electronics. These characteristics facilitate efficient charge transport and give rise to useful photophysical properties, making its derivatives suitable for a variety of optoelectronic devices.

The inherent fluorescence of the phenylethynyl scaffold has been harnessed to develop novel light-emitting materials and sensors. The phenolic group offers a convenient handle for chemical modification, allowing for the fine-tuning of emission wavelengths and quantum yields.

Derivatives of this compound are investigated as precursors for functional dyes and materials with tailored optical properties. For instance, while the parent phenol (B47542) exhibits notable fluorescence, more complex structures built upon this framework show enhanced performance. A notable example is 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a derivative synthesized from 3-bromobenzanthrone (B182157) and phenylacetylene (B144264), which displays a high fluorescence quantum yield of 68% in ethanol. Its absorption lies in the 416–426 nm range, with emission varying from 492 nm in chloroform (B151607) to 535 nm in ethanol, highlighting its potential for optoelectronic devices.

Furthermore, phenylethynyl groups are incorporated into more complex molecular architectures like benzobisoxazole cruciforms and carbazole-based sensors to create highly fluorescent systems. In one study, a sensor with a phenylethynyl substitution on a carbazole (B46965) core was synthesized to study photoinduced electron transfer (PeT) processes, which are fundamental to the operation of fluorescent sensors. The strategic placement of donor and acceptor groups on oligo(p-phenylene ethynylene)s (OPEs), which share structural similarities with this compound, has been shown to tune light-emitting efficiencies, achieving quantum yields close to 1.0.

| Compound/System | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 416-426 | 535 | 0.68 | Ethanol | |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 416-426 | 492 | - | Chloroform | |

| Benzobisoxazole Cruciform (Compound 2) | - | - | 0.81 | Dichloromethane | |

| 1,3,5-tris(phenylethynyl)benzene (TPB) | - | - | - (long-lived component lifetime: 10 ns) | n-Hexane | |

| Eu(III) Complex with Phenanthroline Ligand | - | - | ~0.24 | Acetonitrile |

This table is interactive. Users can sort the data by clicking on the column headers.

The extended π-conjugation of the phenylethynyl unit is crucial for facilitating intramolecular energy transfer and charge transport, which are key processes in many organic electronic devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Charge-transfer complexes formed between electron-rich donors, such as pentakis(phenylethynyl)phenol, and electron-deficient acceptors have been shown to self-assemble into various liquid crystalline mesophases. These ordered structures are beneficial for charge transport, as the molecules align in a way that promotes the efficient movement of charge carriers. The ability to form these charge-transfer complexes, even when the individual components are not liquid crystalline themselves, opens up new avenues for designing advanced materials for optoelectronics.

In the context of OTFTs, phenylethynyl moieties have been incorporated into organic semiconductors. For example, diketopyrrolopyrrole derivatives end-functionalized with phenylacetylene groups have been synthesized and characterized as p-channel semiconductors. These materials exhibit respectable charge carrier mobilities, essential for transistor performance. The rigid phenylethynyl linkage helps to maintain planarity in the molecular backbone, which in turn facilitates intermolecular π-π stacking and improves charge transport. Studies on bis(phenylethynyl)phenylene-bridged diporphyrins have also provided insight into intramolecular singlet energy transfer, a fundamental process for light-harvesting and photocatalysis systems.

| Material | Device Type | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,5-bis(2-ethylhexyl)-3,6-bis(5-(phenylethynyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (1) | OTFT | p-channel | 10⁻³ | > 10⁵ | |

| Pentakis(phenylethynyl)phenol-based Charge-Transfer Complex | - | - | - | - |

This table is interactive. Users can sort the data by clicking on the column headers. Note: Data for the charge-transfer complex is qualitative, highlighting its potential for charge transport applications.

Integration into Composite Matrices for Aerospace and Marine Applications

In the aerospace and marine industries, there is a constant demand for lightweight materials that can withstand extreme conditions, including high temperatures and corrosive environments. This compound plays a critical role as a reactive end-capper for high-performance polymers, transforming them into thermosetting resins with superior properties for composite applications.

Phenylethynyl-terminated oligomers, such as poly(arylene ether sulfone)s and polyimides (PETIs), are used as matrix resins for fiber-reinforced composites. The key advantage of using 3-phenylethynylphenol as an end-capper is its ability to undergo a thermally induced cross-linking reaction at high temperatures (around 350°C) without releasing volatile byproducts. This curing process forms a highly cross-linked, robust network structure.

This approach offers a significant processing advantage: the uncured oligomers have a low melt viscosity, which allows for excellent impregnation of fiber preforms using manufacturing techniques like Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM). The high curing temperature provides a wide "processing window" between the melting point of the oligomer and the onset of cross-linking, giving manufacturers ample time to shape and mold components before the resin solidifies.

The resulting thermoset composites exhibit exceptional thermal and oxidative stability, high glass transition temperatures (Tg), excellent mechanical strength, and resistance to solvents and moisture, making them ideal for structural components in aircraft and other high-performance vehicles. For example, phenylethynyl-terminated poly(arylene ether sulfone)s have been developed as structural adhesives and composite matrices specifically for aerospace use. By controlling the molecular weight of the oligomer backbone, properties like Tg and adhesive strength can be precisely tailored.

| Resin System | End-capper | Curing Temperature (°C) | Key Features | Application | Reference |

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Catalyst Development for 3-(Phenylethynyl)phenol

The primary route for synthesizing this compound is the Sonogashira cross-coupling reaction between an m-substituted phenol (B47542) (typically 3-iodophenol) and phenylacetylene (B144264). While this palladium/copper co-catalyzed reaction is well-established, emerging research focuses on developing more efficient, cost-effective, and environmentally benign catalytic systems. organic-chemistry.org

Advancements are being made in several key areas:

Alternative Metal Catalysts: To mitigate the high cost and toxicity of palladium, researchers are exploring catalysts based on more abundant and less toxic metals like iron and cobalt. beilstein-journals.org Iron(III) acetylacetonate, in combination with specific ligands, has been shown to catalyze the coupling of aryl iodides with alkynes. beilstein-journals.org Similarly, cobalt-based catalysts, including hollow nanospheres, are being developed for Sonogashira reactions, offering high catalytic activity due to their large surface area. beilstein-journals.org

Advanced Palladium Catalysts: Innovations in palladium catalysis include the development of metallodendrimers that act as highly effective homogeneous catalysts. sapub.org These systems can sometimes operate under phosphine (B1218219) ligand-free conditions, simplifying the reaction setup. sapub.org

The table below summarizes various catalytic systems investigated for Sonogashira-type coupling reactions relevant to the synthesis of phenylethynyl aromatics.

Exploration of New Material Architectures and Multifunctional Systems Derived from this compound

This compound is a critical component in the design of high-performance thermosetting polymers, particularly for aerospace and microelectronics where thermal stability and processability are paramount. researchgate.netmdpi.com Its primary role is that of a reactive end-capping agent for oligomers such as poly(arylene ether sulfone)s and polyimides. researchgate.netvt.edu

The terminal phenylethynyl group undergoes a thermally induced, volatile-free curing reaction at high temperatures (approximately 350-370 °C). researchgate.netresearchgate.net This process involves complex chain extension, branching, and crosslinking, forming a rigid pseudo-three-dimensional network. researchgate.netpsu.edu The resulting thermoset materials exhibit a unique combination of desirable properties:

High Glass Transition Temperature (Tg): The crosslinked network structure leads to materials with exceptionally high Tg values, often exceeding 300 °C and in some cases 400 °C. mdpi.compsu.edu

Excellent Thermal and Oxidative Stability: The aromatic nature of the polymer backbone and the stable crosslinks result in materials that resist degradation at elevated temperatures. psu.edu

Wide Processing Window: The high curing temperature of the phenylethynyl group allows for a large temperature range where the uncured oligomer can be processed in a molten state with low viscosity before the crosslinking reaction begins. researchgate.netpsu.edu This is a significant advantage for manufacturing processes like resin transfer molding (RTM). psu.edu

Solvent Resistance: The highly crosslinked nature of the cured resins imparts excellent resistance to solvents, a property where their thermoplastic counterparts are often deficient. researchgate.net

Research in this area focuses on systematically varying the oligomer molecular weight and the polymer backbone structure to fine-tune the final properties of the thermoset, such as Tg, melt viscosity, and adhesive strength. researchgate.net For instance, incorporating this compound as an end-capper on poly(arylene ether sulfone) oligomers has been shown to produce materials with controlled thermal transitions and adhesive properties suitable for structural adhesives and composite matrices. researchgate.net

The table below details examples of polymer systems utilizing phenylethynyl-terminated end-cappers.

Advanced Characterization Techniques for In-situ Studies of this compound Transformations

Understanding the kinetics and mechanisms of the reactions that this compound undergoes—primarily cyclization and polymerization—is crucial for optimizing reaction conditions and controlling final material properties. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are indispensable tools for these investigations.

Differential Scanning Calorimetry (DSC): DSC is widely used to study the curing kinetics of phenylethynyl-terminated resins. psu.edunih.gov By measuring the heat flow associated with the exothermic crosslinking reaction, researchers can determine key parameters like the onset and peak curing temperatures, as well as the total heat of reaction. Isothermal DSC measurements can be used to calculate the reaction rate and degree of cure at specific temperatures, providing critical data for process modeling. psu.edu

In-situ Infrared (IR) Spectroscopy: Real-time IR spectroscopy is a powerful technique for monitoring the progress of chemical reactions. researchgate.net For transformations involving this compound, this method can track the disappearance of the characteristic alkyne (C≡C) stretching vibration (around 2200 cm⁻¹) during polymerization or cyclization. researchgate.net This provides direct, real-time kinetic data, which is especially valuable for optimizing industrial curing processes for phenolic resins. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase reactions, such as the catalyzed cycloisomerization of o-alkynylphenols to benzofurans, ¹H NMR monitoring can provide detailed kinetic insights. acs.orgacs.org By tracking the concentration of reactants, intermediates, and products over time, researchers can elucidate reaction pathways and determine the catalytically active species. acs.orgacs.org This technique allows for a quantitative understanding of how factors like catalyst loading and substrate electronics affect reaction rates. acs.org

The application of these techniques provides a dynamic picture of the chemical transformations, moving beyond the static analysis of starting materials and final products.

Synergistic Computational and Experimental Investigations of this compound

The integration of computational modeling with experimental research provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound and the materials derived from it. Density Functional Theory (DFT) is a particularly prominent computational method used in this context. csus.eduanalis.com.my

This synergistic approach is being applied in several areas:

Elucidating Reaction Mechanisms: Computational studies can map the potential energy surfaces of chemical reactions. For example, DFT calculations have been used to examine the thermodynamics and activation barriers of the Bergman cyclization for quinoxalenediynes, providing insight into why certain reaction pathways are favored over others. csus.edu These theoretical predictions can then be tested and validated through experimental kinetic studies. csus.edu

Predicting Molecular Properties: DFT calculations are used to predict the electronic and photophysical properties of novel compounds derived from phenylethynyl precursors. analis.com.my Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the electronic band gap, can be calculated. These theoretical values show good agreement with experimental data obtained from techniques like UV-Vis spectroscopy and cyclic voltammetry. analis.com.myresearchgate.net

Rational Design of Materials: By understanding structure-property relationships at a molecular level, computational models guide the design of new materials. For example, modeling can predict how substitutions on the phenyl rings of this compound might alter the electronic environment of the ethynyl (B1212043) group, thereby influencing the curing behavior or the nonlinear optical properties of the final material. researchgate.netanalis.com.my These predictions help to prioritize synthetic targets for experimental investigation.

The table below highlights the synergy between computational and experimental methods in the study of phenylethynyl-containing compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(Phenylethynyl)phenol, and how can reaction efficiency be validated?

A robust method involves palladium-catalyzed Sonogashira coupling of 3-iodophenol with phenylacetylene, followed by deprotection of any protecting groups (e.g., methoxymethyl). Validation requires monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using high-performance liquid chromatography (HPLC). NMR and mass spectrometry (HRMS) are critical for structural confirmation . Adjustments to starting materials (e.g., 3-iodophenol derivatives) and catalyst systems (e.g., Pd(PPh₃)₄/CuI) may optimize yields for the 3-isomer.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the phenolic proton (δ ~5.8–6.0 ppm) and ethynyl carbon signals (δ ~80–95 ppm) .

- IR Spectroscopy : Detection of the alkyne C≡C stretch (~2210 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹) .

- HRMS : For exact mass verification (e.g., [M–H]⁻ at m/z 193.06 for C₁₄H₁₀O) .

- Melting Point Analysis : To assess purity (e.g., mp 77–82°C for related phenylphenol derivatives) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model molecular orbitals, electrostatic potentials, and bond dissociation energies. For example, simulations may reveal the electron-deficient nature of the ethynyl group, influencing its participation in cycloaddition or catalytic reactions. Optimized 3D structures and charge distribution maps aid in rationalizing reaction pathways .

Q. What strategies prevent undesired byproducts (e.g., dehalogenation or homocoupling) during synthesis?

Side reactions can be minimized by:

- Using anhydrous conditions to avoid hydrolysis of intermediates.

- Optimizing catalyst loading (e.g., Pd/Cu ratios) to suppress homocoupling .

- Introducing protecting groups (e.g., MOM for phenolic –OH) to prevent oxidation .

- Monitoring reaction temperature (e.g., 60–80°C) to balance kinetics and selectivity .

Q. How does this compound participate in catalytic cyclization reactions to form heterocycles?

In the presence of Ni or Pd catalysts, the ethynyl group can undergo hydroamination or cyclization with propargylguanidines to yield benzofurans or indoles. Key parameters include:

Q. How can contradictions in reported reaction yields for derivatives be resolved?

Systematic studies should:

- Compare solvent polarity (e.g., DMF vs. THF) effects on reaction kinetics.

- Evaluate substituent effects (e.g., meta vs. para positions) using Hammett plots.

- Replicate conditions with controlled oxygen/moisture levels (e.g., glovebox vs. ambient air) .

- Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA).

Methodological Considerations

- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with databases like NIST Chemistry WebBook to resolve discrepancies .

- Reaction Mechanism Probes : Use isotopic labeling (e.g., D₂O exchange for –OH groups) or kinetic isotope effects (KIE) to elucidate steps in catalytic cycles .

- Thermodynamic Profiling : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability for high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.